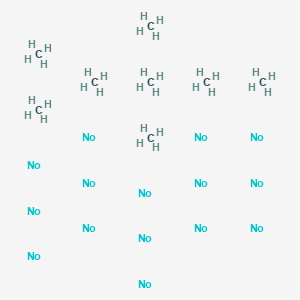
Methane;nobelium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methane;nobelium is a hypothetical compound that combines the properties of methane (CH₄) and nobelium (No). Methane is a simple hydrocarbon and a major component of natural gas, while nobelium is a synthetic, radioactive element with the atomic number 102. Nobelium is part of the actinide series and is named after Alfred Nobel . This compound, if it were to exist, would likely exhibit unique properties due to the combination of a stable hydrocarbon and a highly unstable, radioactive metal.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methane;nobelium would require advanced techniques involving particle accelerators and controlled environments. Nobelium is typically produced by bombarding lighter elements with charged particles in a particle accelerator . Methane, on the other hand, is naturally occurring and can be synthesized through various chemical processes, including the hydrogenation of carbon dioxide.
Industrial Production Methods
Industrial production of methane is well-established, primarily through natural gas extraction and processing. Nobelium, however, is produced in minute quantities in specialized nuclear research facilities. The combination of these two substances would require a highly controlled environment to manage the radioactive properties of nobelium.
化学反应分析
Types of Reactions
Methane undergoes various chemical reactions, including combustion, halogenation, and steam reforming. Nobelium, being a radioactive element, primarily undergoes nuclear reactions rather than typical chemical reactions .
Common Reagents and Conditions
Methane: Common reagents include oxygen (for combustion), chlorine (for halogenation), and steam (for reforming).
Nobelium: Reactions typically involve particle bombardment in a nuclear reactor or accelerator.
Major Products
Methane: Combustion produces carbon dioxide and water. Halogenation can produce chloromethane and other halogenated hydrocarbons.
Nobelium: Nuclear reactions produce various isotopes and decay products, including fermium and mendelevium.
科学研究应用
Methane is widely used in energy production, chemical synthesis, and as a fuel source. Nobelium, due to its radioactivity and short half-life, is primarily used in scientific research to study the properties of heavy elements and nuclear reactions .
作用机制
The mechanism of action for methane involves its combustion and conversion into energy. For nobelium, the mechanism involves nuclear decay and the emission of alpha particles. The combination of these two would likely involve complex interactions between the hydrocarbon and the radioactive metal, potentially leading to unique chemical behaviors.
相似化合物的比较
Similar Compounds
Methane: Similar compounds include ethane, propane, and butane, which are also simple hydrocarbons.
Nobelium: Similar elements include other actinides like fermium, mendelevium, and lawrencium.
Uniqueness
Methane;nobelium would be unique due to the combination of a stable hydrocarbon with a highly unstable, radioactive element. This combination could potentially lead to novel chemical properties and reactions not observed in either component alone.
属性
CAS 编号 |
81295-23-0 |
|---|---|
分子式 |
C8H32No15 |
分子量 |
4014.85 g/mol |
IUPAC 名称 |
methane;nobelium |
InChI |
InChI=1S/8CH4.15No/h8*1H4;;;;;;;;;;;;;;; |
InChI 键 |
ZFCCLDTXDCTJRW-UHFFFAOYSA-N |
规范 SMILES |
C.C.C.C.C.C.C.C.[No].[No].[No].[No].[No].[No].[No].[No].[No].[No].[No].[No].[No].[No].[No] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


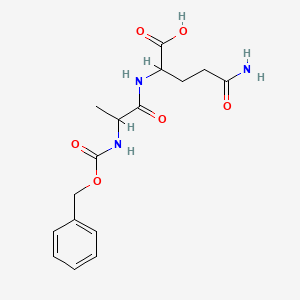
![9,18,27,36,37,39,40,41-Octaza-38lambda2-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene](/img/structure/B13390600.png)
![11,19,21-trihydroxy-22-[5-[5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid](/img/structure/B13390604.png)
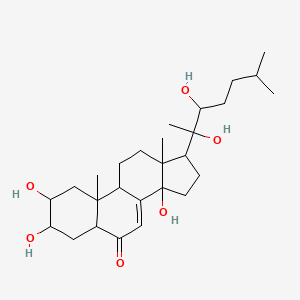
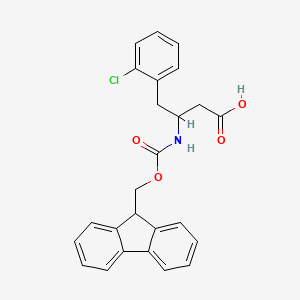
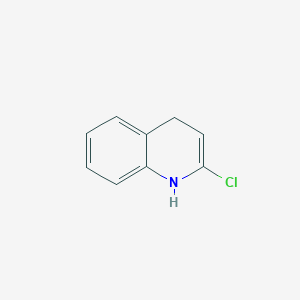
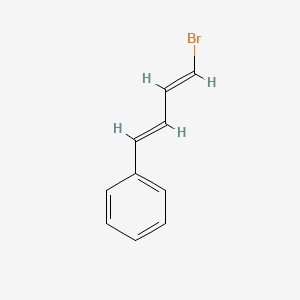
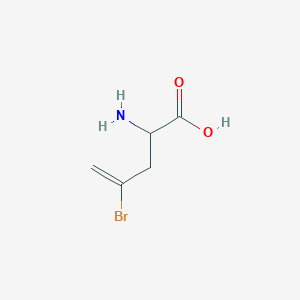
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B13390645.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenylacetate](/img/structure/B13390650.png)
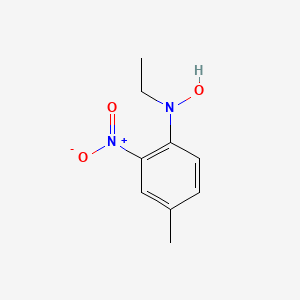
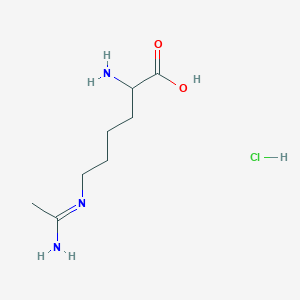
![N-{9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}-2-phenoxyacetamide](/img/structure/B13390673.png)
![CarbaMic acid, N-[(1S)-2-[[4-[3-(3-aMino-5-chloro-2-fluorophenyl)-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester](/img/structure/B13390690.png)
